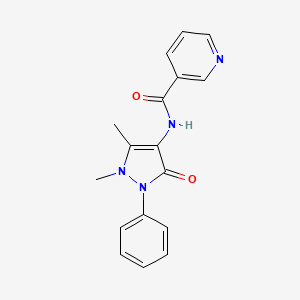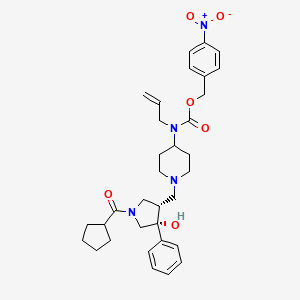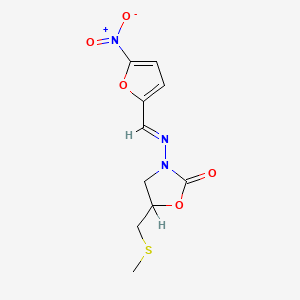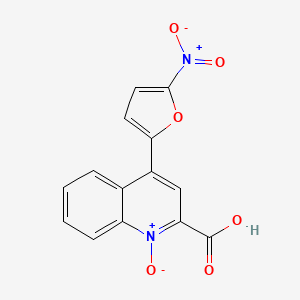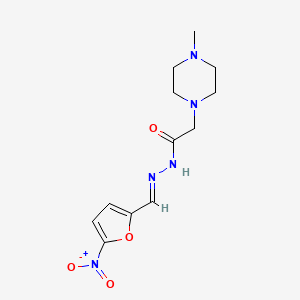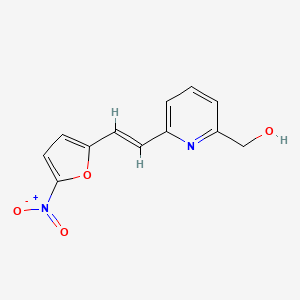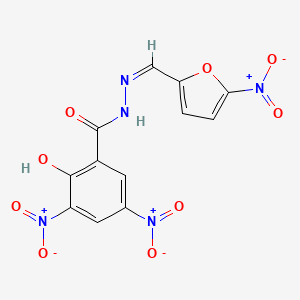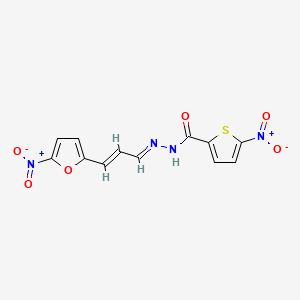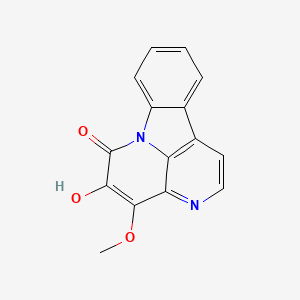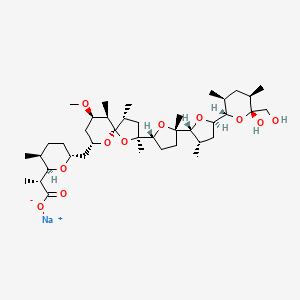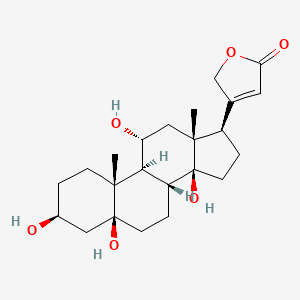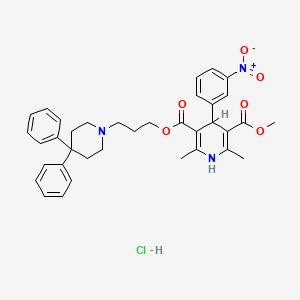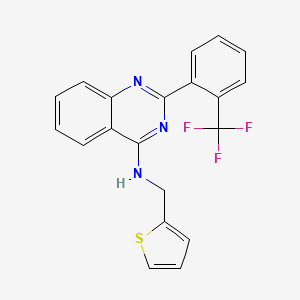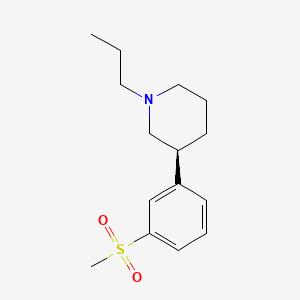
Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-
Overview
Description
PNU-96391, also known as OSU-6162, is a dopamine D2 antagonist and a 5-HT2A partial agonist potentially for the treatment of chronic
Mechanism of Action
Target of Action
OSU-6162, also known as PNU-96391, PNU 96391A, OSU6162, (-)-OSU, or Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-, is a compound that acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . These receptors play crucial roles in mediating the behavioral effects of OSU-6162 .
Mode of Action
OSU-6162 interacts with its targets, the dopamine D2 receptors and 5-HT2A receptors, in a unique way. It acts as a dopamine stabilizer , similar to the closely related drug pridopidine . Both enantiomers of OSU-6162 show similar activity but with different ratios of effects. The (S) enantiomer, more commonly used in research, has a higher binding affinity to D2 but is a weaker partial agonist at 5-HT2A. Conversely, the ® enantiomer has higher efficacy at 5-HT2A but lower D2 affinity .
Biochemical Pathways
OSU-6162 affects the dopaminergic and serotonergic pathways in the brain. It has been shown to increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes . This increase is associated with further increases in the antagonistic A2AR-D2R interactions in cocaine self-administration .
Pharmacokinetics
Its high affinity for the sigma1r receptor suggests that it may have good bioavailability .
Result of Action
OSU-6162 has shown antipsychotic, anti-addictive, and anti-Parkinsonian effects in animal studies . It has been found to inhibit levodopa-induced dyskinesias in a monkey model of Parkinson’s disease . Furthermore, it has been shown to antagonize the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson’s disease .
Action Environment
The action of OSU-6162 can be influenced by environmental factors. For instance, it has been observed to stimulate locomotor activity in ‘low activity’ animals and inhibit locomotor activity in ‘high activity’ animals . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment and the state of the organism .
Biochemical Analysis
Biochemical Properties
OSU-6162 interacts with several enzymes and proteins. It has a high affinity for the Sigma1R , a cytoplasmic chaperone found in the endoplasmic reticulum . It also interacts with dopamine D2 receptors and 5-HT2A receptors . The compound can increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes .
Cellular Effects
OSU-6162 has significant effects on various types of cells and cellular processes. It has been shown to modulate the effects of cocaine self-administration . In behavioral studies, OSU-6162 did not significantly change the number of active lever pressing and cocaine infusions . A trend to reduce cocaine readouts was found after 3 days of treatment .
Molecular Mechanism
OSU-6162 exerts its effects at the molecular level through several mechanisms. It acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . It has been suggested that OSU-6162 may increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes .
Temporal Effects in Laboratory Settings
The effects of OSU-6162 change over time in laboratory settings. For instance, a trend to reduce cocaine readouts was found after 3 days of treatment with OSU-6162 .
Dosage Effects in Animal Models
The effects of OSU-6162 vary with different dosages in animal models. Both enantiomers of OSU-6162 had dual effects on behavior, stimulating locomotor activity in ‘low activity’ animals and inhibiting locomotor activity in ‘high activity’ animals .
Metabolic Pathways
It is known that OSU-6162 interacts with dopamine D2 receptors and 5-HT2A receptors , suggesting that it may be involved in dopamine and serotonin metabolism.
Transport and Distribution
It is known that OSU-6162 has a high affinity for the Sigma1R , suggesting that it may be transported to the endoplasmic reticulum where Sigma1R is located .
Subcellular Localization
Given its high affinity for the Sigma1R , which is a cytoplasmic chaperone found in the endoplasmic reticulum , it is likely that OSU-6162 is localized to the endoplasmic reticulum.
Properties
IUPAC Name |
3-(3-methylsulfonylphenyl)-1-propylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBVBMMNFIXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932921 | |
| Record name | 3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146798-66-5 | |
| Record name | 3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does OSU6162 interact with the dopamine system?
A1: OSU6162 acts as a monoamine stabilizer, specifically influencing dopamine activity in a context-dependent manner. [] In situations with low dopamine levels, it can enhance dopaminergic signaling, while in the presence of high dopamine levels, it can attenuate dopaminergic activity. [] This unique characteristic allows it to potentially address dopaminergic dysregulation associated with various disorders.
Q2: What is the significance of dopamine dysregulation in alcohol use disorder and binge-eating disorder?
A2: The dopamine system plays a crucial role in reward processing, motivation, and impulse control. Long-term alcohol consumption has been shown to downregulate dopamine levels and alter dopamine receptor expression in brain regions associated with reward, leading to increased craving and difficulty controlling alcohol intake. [] Similarly, binge-eating disorder is associated with dysregulated dopamine signaling, contributing to excessive food intake and difficulty controlling eating behaviors. []
Q3: How does OSU6162 impact dopamine levels in the context of long-term alcohol consumption?
A3: Research has shown that long-term alcohol drinking leads to a downregulation of dopamine levels in the nucleus accumbens (NAc), a brain region crucial for reward and motivation. [] OSU6162 effectively counteracts this alcohol-induced downregulation by increasing dopamine levels in the NAc, potentially normalizing dopaminergic activity. []
Q4: Beyond dopamine, does OSU6162 interact with other neurotransmitter systems?
A4: Yes, OSU6162 also exhibits partial agonism at the serotonin 5-HT2A receptor. This interaction, in conjunction with its effects on dopamine, is believed to contribute to its ability to reduce voluntary alcohol intake in long-term drinking rats. []
Q5: How does OSU6162 impact binge-like eating behaviors?
A5: OSU6162 has demonstrated promising effects in reducing binge-like eating and cue-controlled seeking of palatable food in rat models. [] Specifically, it has been shown to reduce food seeking behaviors when infused directly into the nucleus accumbens core. [] This suggests that its influence on the reward circuitry may underlie its potential as a treatment for binge-eating disorder.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678853.png)
